

"analytical methods for 2-(3-Hydroxypropyl)aminopyridine analysis"

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Compound of Interest

Compound Name: 2-(3-Hydroxypropyl)aminopyridine

CAS No.: 19068-80-5

Cat. No.: B098001

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Executive Summary

This technical guide details the analytical strategy for **2-(3-Hydroxypropyl)aminopyridine** (2-HPAP), a polar, basic pyridine derivative often utilized as a pharmaceutical intermediate.^{[1][2][3]}

The Analytical Challenge: 2-HPAP presents a "retention/tailing" paradox common to aminopyridines:

- Polarity: The hydroxyl and amine groups (LogP ~0.^[3]5) cause early elution (near void volume) on standard C18 columns.
- Basicity: The pyridine nitrogen (pKa ~6.^{[2][3][4]}8) protonates at standard acidic pH, leading to severe peak tailing due to secondary silanol interactions.^[3]

The Solution: We present two orthogonal validated workflows:

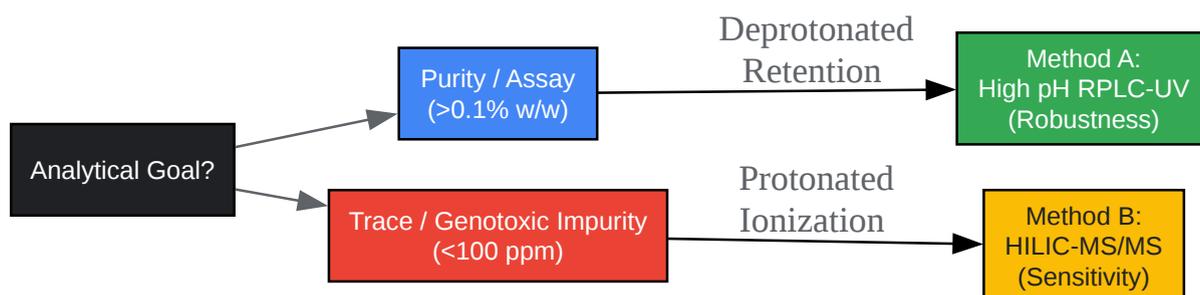
- Method A (High pH RPLC): The "Gold Standard" for assay and purity.^[3] Uses high pH to deprotonate the analyte, ensuring retention and symmetry.^[3]
- Method B (HILIC-MS): The "Trace Analysis" solution.^{[1][2][3]} Uses Hydrophilic Interaction Liquid Chromatography for high-sensitivity impurity tracking.^{[1][2][3]}

Physicochemical Profile & Method Selection

Understanding the molecule is the first step to robust method design.[3]

Property	Value / Characteristic	Analytical Implication
CAS Number	19068-80-5	Target Analyte
Structure	Pyridine ring + Secondary Amine + Hydroxyl tail	Multi-functional base; UV active.[1][2][3][5]
pKa (Pyridine N)	~6.8	Protonated at pH < 7 (Cationic).[2][3] Neutral at pH > 9.[2][3]
LogP	-0.5 - 0.8	Moderately polar; requires low organic start in RPLC.[1][2][3]
UV Max	~245 nm, ~305 nm	Dual-band detection possible; 254 nm is standard.[2][3]

Decision Matrix: Selecting the Right Workflow



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Figure 1: Decision matrix based on sensitivity requirements and ionization state.

Protocol A: High pH RPLC (Assay & Purity)

Scientific Rationale: At pH 10.0, 2-HPAP is in its neutral (free base) form.[2][3] This eliminates the coulombic attraction between the positively charged analyte and negatively charged

residual silanols on the column silica, effectively solving the "tailing" problem while increasing hydrophobic retention on the C18 ligand.

Reagents:

- Ammonium Bicarbonate (LC-MS Grade)[1][2][3]
- Ammonium Hydroxide (28-30%)[1][2][3]
- Acetonitrile (HPLC Grade)[2][3][6]
- Water (Milli-Q/18.2 MΩ)[1][2][3]

Instrument Parameters:

Parameter	Setting
Column	Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 2.5 μm or 3.5 μm) Note: Must be "Hybrid" or "High pH Stable" silica.[1][2][3]
Mobile Phase A	10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with NH ₄ OH.
Mobile Phase B	100% Acetonitrile.[2][3]
Flow Rate	1.0 mL/min
Column Temp	35°C (Improves mass transfer for basic compounds)
Detection	UV at 254 nm (Reference 360 nm)
Injection Vol	5 - 10 μL

Gradient Table:

Time (min)	% A (Buffer)	% B (ACN)	Description
0.0	95	5	Initial Hold (Retention)
2.0	95	5	End of Hold
12.0	40	60	Elution Gradient
12.1	5	95	Wash Step
15.0	5	95	End Wash
15.1	95	5	Re-equilibration
20.0	95	5	Ready for next inj.

System Suitability Criteria (SST):

- Tailing Factor (Tf): NMT 1.5 (Critical for quantitation accuracy).
- Retention Time %RSD: NMT 1.0% (n=6).[2][3]
- Theoretical Plates: > 5,000.[2][3]

Protocol B: HILIC-MS/MS (Trace Analysis)[1][2][3]

Scientific Rationale: For trace analysis (e.g., cleaning validation or genotoxic impurity screening), UV detection is insufficient.[3] HILIC is ideal because 2-HPAP is polar and basic.[1][2][3] Using an acidic mobile phase (pH 3.[2][3]0) keeps the pyridine nitrogen protonated (), maximizing MS sensitivity while the polar stationary phase retains the charged molecule via electrostatic and partition mechanisms.[3]

Reagents:

- Ammonium Formate (LC-MS Grade)[1][2][3]
- Formic Acid[1][3][7][8]
- Acetonitrile (LC-MS Grade)[1][2][3]

Instrument Parameters:

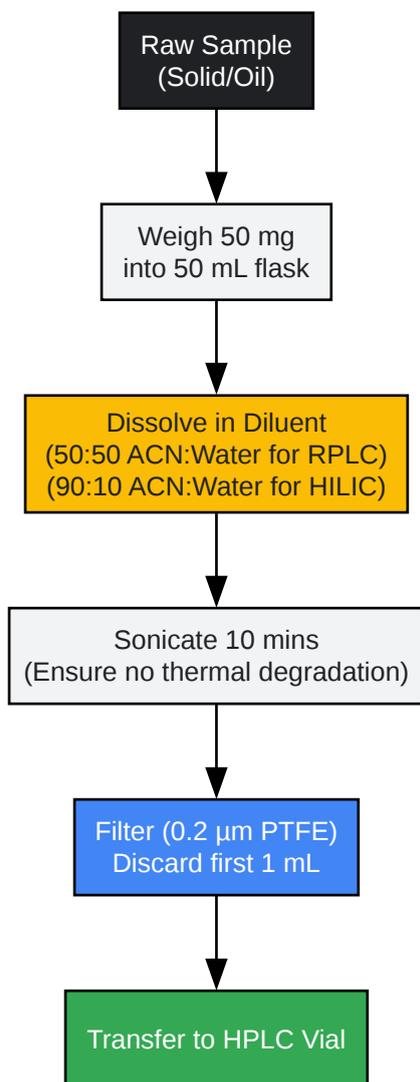
Parameter	Setting
Column	Waters ACQUITY UPLC BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 μm)
Mobile Phase A	95:5 Acetonitrile : 100mM Ammonium Formate (pH 3.[1][2][3]0)
Mobile Phase B	50:50 Acetonitrile : 100mM Ammonium Formate (pH 3.[2][3]0)
Flow Rate	0.4 mL/min
Column Temp	40°C
MS Source	ESI Positive Mode
	153.1
MRM Transition	94.1 (Loss of hydroxypropyl chain) 153.1 78.1 (Pyridine ring fragment)

Sample Diluent (Critical): Samples must be dissolved in 90% Acetonitrile / 10% Water.

Warning: Dissolving in 100% water will cause "solvent mismatch," leading to peak distortion and breakthrough in HILIC.[3]

Experimental Workflow & Troubleshooting

Sample Preparation Diagram



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Figure 2: Sample preparation workflow emphasizing diluent compatibility.[1][2][3]

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Peak Tailing (> 1.5)	Secondary silanol interaction. [1] [2] [3]	Method A: Increase buffer pH to 10.5 (ensure column limits). Method B: Increase buffer concentration to 20mM.
Split Peaks	Solvent mismatch.	Match sample diluent to initial mobile phase conditions. [2] [3]
Retention Drift	pH instability. [2] [3]	Method A: Ammonium bicarbonate is volatile; prepare fresh daily and cap tightly. [3]
Carryover	Adsorption to injector. [2] [3]	Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. [3]

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